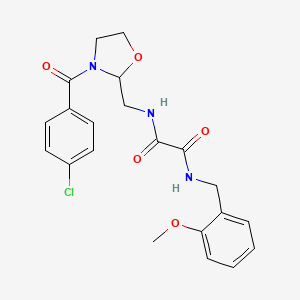![molecular formula C20H18N2O4S B2381569 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea CAS No. 2310142-92-6](/img/structure/B2381569.png)
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPTU and is synthesized using a specific method. BPTU has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of BPTU involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that plays a crucial role in the inflammatory response, and its inhibition by BPTU results in the reduction of inflammation. BPTU also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in cell death.
Biochemical and Physiological Effects:
BPTU has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 activity. BPTU has also been found to induce apoptosis in cancer cells by activating caspases. In addition, BPTU has been found to lower blood glucose levels in diabetic rats by increasing insulin sensitivity.
Advantages and Limitations for Lab Experiments
BPTU has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. BPTU is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BPTU is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on BPTU. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of BPTU in lowering blood glucose levels and its potential use in the treatment of diabetes.
Synthesis Methods
BPTU is synthesized using a specific method that involves the reaction of 3-(2-hydroxyethyl)phenol and 1,3-benzodioxole-5-carboxylic acid to form 1-(1,3-benzodioxol-5-yl)-3-(2-hydroxyethyl)urea. This intermediate is then reacted with 4-thiophen-3-ylphenylacetic acid to form BPTU. The synthesis of BPTU is a multi-step process that requires specific conditions and reagents.
Scientific Research Applications
BPTU has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. BPTU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BPTU has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, BPTU has been found to lower blood glucose levels in diabetic rats by increasing insulin sensitivity.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-17(14-3-1-13(2-4-14)15-7-8-27-11-15)10-21-20(24)22-16-5-6-18-19(9-16)26-12-25-18/h1-9,11,17,23H,10,12H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYZZFXALTVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

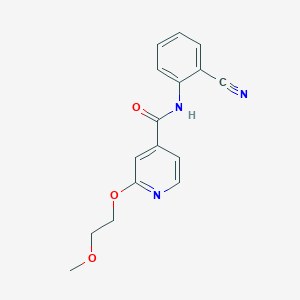
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2381488.png)


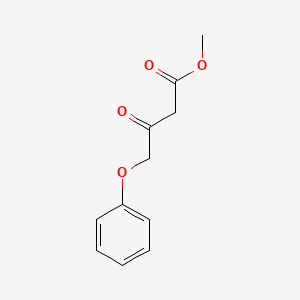
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)
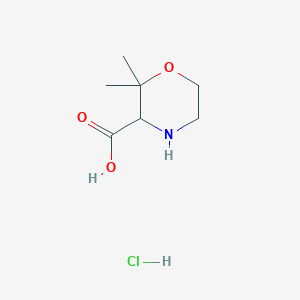

![N-(4-chlorobenzyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2381500.png)

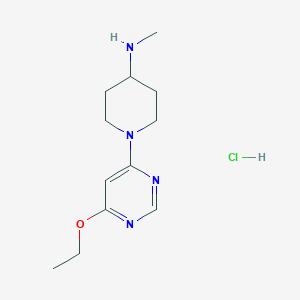

![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)
